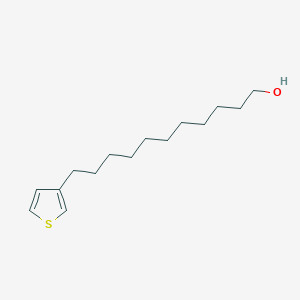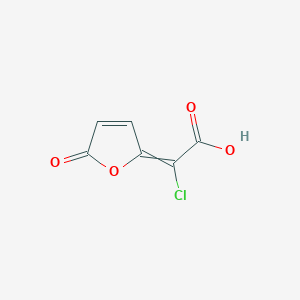
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- is a complex organic compound that belongs to the class of cyclopropane carboxylic acid derivatives. This compound is characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a thienylethenyl moiety. The cis- configuration indicates the specific spatial arrangement of the substituents around the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the thienylethenyl and dimethyl groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.
Functional Group Introduction: Introduction of the thienylethenyl and dimethyl groups through reactions such as Friedel-Crafts alkylation or cross-coupling reactions.
Esterification: Conversion of the carboxylic acid group to the methyl ester using reagents like methanol and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thienylethenyl moiety to a saturated thiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, saturated thiophene derivatives.
Substitution Products: Amides, thioesters.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- depends on its specific interactions with molecular targets and pathways. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling and responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane ring structures and carboxylic acid groups.
Thienylethenyl derivatives: Compounds containing the thienylethenyl moiety.
Dimethyl-substituted compounds: Compounds with similar dimethyl substitution patterns.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- is unique due to its specific combination of structural features, including the cyclopropane ring, thienylethenyl moiety, and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
133472-24-9 |
|---|---|
Formule moléculaire |
C17H18O2S2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
methyl (1R,3S)-3-(2,2-dithiophen-2-ylethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H18O2S2/c1-17(2)12(15(17)16(18)19-3)10-11(13-6-4-8-20-13)14-7-5-9-21-14/h4-10,12,15H,1-3H3/t12-,15-/m0/s1 |
Clé InChI |
WUCYYCWKYCPWPP-WFASDCNBSA-N |
SMILES isomérique |
CC1([C@H]([C@H]1C(=O)OC)C=C(C2=CC=CS2)C3=CC=CS3)C |
SMILES canonique |
CC1(C(C1C(=O)OC)C=C(C2=CC=CS2)C3=CC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)
![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)




![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)

![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)


![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)


